molecular formula C27H23N3O4S B378553 5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 313704-87-9

5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B378553
M. Wt: 485.6g/mol
InChI Key: UDEXJQUOSYONJO-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytochrome P450 Inhibitors

Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism. The selectivity of chemical inhibitors for specific CYP isoforms is vital in understanding drug-drug interactions and metabolism. The paper by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, highlighting the importance of specific inhibitors in pharmacology and medicinal chemistry research Khojasteh et al., 2011.

Antimicrobial Compounds from Cyanobacteria

Swain et al. (2017) discuss cyanobacteria-derived compounds with antimicrobial activities against multidrug-resistant bacteria, fungi, and Mycobacterium tuberculosis. This review highlights the potential of cyanobacteria as a source for novel antimicrobial agents, a concept relevant to the exploration of complex organic compounds for therapeutic purposes Swain et al., 2017.

Heterocyclic Compounds Synthesis

The synthesis and application of heterocyclic compounds in medicinal chemistry are fundamental themes in drug discovery. Papers by Kamneva et al. (2018) and Gomaa et al. (2020) provide insights into reactions involving heterocyclic compounds, showcasing their importance in developing pharmacologically active molecules Kamneva et al., 2018; Gomaa et al., 2020.

properties

IUPAC Name

5-cyano-4-(furan-2-yl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-24(26(32)30-19-7-4-3-5-8-19)25(23-9-6-14-34-23)21(15-28)27(29-17)35-16-22(31)18-10-12-20(33-2)13-11-18/h3-14,25,29H,16H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEXJQUOSYONJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)OC)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

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